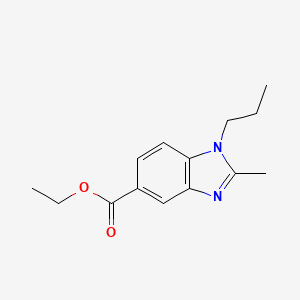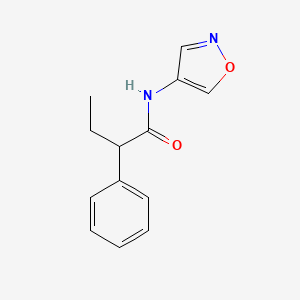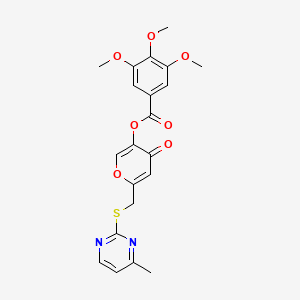
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the CAS Number: 1820609-15-1 . It has a molecular weight of 246.31 and its molecular formula is C14H18N2O2 . The IUPAC name for this compound is ethyl 2-methyl-1-propyl-1H-benzo[d]imidazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O2/c1-4-8-16-10(3)15-12-9-11(6-7-13(12)16)14(17)18-5-2/h6-7,9H,4-5,8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.31 . Its molecular formula is C14H18N2O2 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been found to enhance plant growth and increase crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate in lab experiments is its low toxicity. It has been found to have no significant adverse effects in animal models. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to investigate its efficacy and safety in vivo. Another area of interest is its potential as a plant growth regulator. Studies are needed to determine the optimal concentration and application method for this compound in different crops. Additionally, further research is needed to investigate its potential use as a corrosion inhibitor in industry.
Méthodes De Synthèse
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is synthesized through a multi-step process that involves the reaction of 2-amino-5-methylbenzoic acid with propionic anhydride to form 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid. The acid is then esterified with ethanol in the presence of a catalyst to form this compound.
Applications De Recherche Scientifique
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been found to have anti-inflammatory and analgesic properties. It has also been investigated for its potential use as an anti-cancer agent.
In agriculture, this compound has been studied for its potential as a plant growth regulator. It has been found to enhance plant growth and increase crop yields. In industry, this compound has been investigated for its potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
ethyl 2-methyl-1-propylbenzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-8-16-10(3)15-12-9-11(6-7-13(12)16)14(17)18-5-2/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPRGZHDOGBLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C=CC(=C2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)
![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2783762.png)
![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)


![5-Methyl-2-piperidino[1,6]naphthyridine](/img/structure/B2783770.png)
![1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B2783772.png)
![Ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2783773.png)
![(2S)-2-[[(2R)-2-Amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2783774.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)